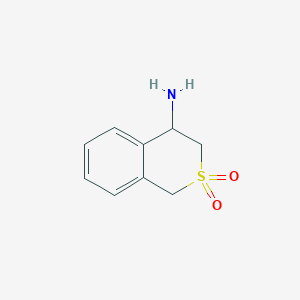

4-Aminoisothiochroman 2,2-dioxide

Description

Contextualization within Organosulfur Heterocyclic Chemistry

Organosulfur compounds are a broad class of chemical entities that contain at least one carbon-sulfur bond. These compounds are ubiquitous in nature and play crucial roles in various biological processes. google.com The inclusion of sulfur within a heterocyclic ring system, as seen in 4-Aminoisothiochroman 2,2-dioxide, imparts unique physicochemical properties to the molecule. Sulfur's ability to exist in multiple oxidation states (sulfide, sulfoxide (B87167), sulfone) allows for fine-tuning of the electronic and steric characteristics of the scaffold. nih.gov

The field of organosulfur heterocyclic chemistry is vast and has contributed significantly to the development of new synthetic methodologies and the discovery of biologically active molecules. google.com Compounds containing sulfur heterocycles are integral to a number of pharmaceuticals and agrochemicals, highlighting the importance of this chemical space in applied science.

Significance of the Isothiochroman (B1214466) 2,2-dioxide Scaffold in Medicinal Chemistry Research

The isothiochroman scaffold, and particularly its oxidized form as a 2,2-dioxide, is a key pharmacophore in medicinal chemistry. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. The rigid, bicyclic nature of the isothiochroman core provides a defined three-dimensional arrangement for its functional groups, which can lead to specific and high-affinity binding to biological targets.

Research into structurally related thiochromane and thiochromene derivatives has revealed a wide array of biological activities, underscoring the therapeutic potential of this class of compounds. These activities include:

Antifungal Activity: Derivatives of thiochroman-4-one (B147511) have been investigated as inhibitors of N-myristoyltransferase (NMT), a validated target for treating fungal infections. Some of these compounds have shown potent activity against various fungal strains, including Candida albicans. nih.gov

Antiparasitic Activity: 4H-Thiochromen-4-one 1,1-dioxide derivatives have been designed and synthesized as potential agents against tropical diseases. These compounds have shown activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov

Antibacterial Activity: Certain thiochromanone derivatives have demonstrated antibacterial properties, with some outperforming standard drugs in laboratory tests. nih.gov

The sulfone group in the isothiochroman 2,2-dioxide scaffold is a key feature. It is a strong hydrogen bond acceptor and can significantly influence the molecule's solubility, metabolic stability, and ability to interact with biological targets. The presence of an amino group, as in this compound, provides a site for further chemical derivatization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. Such studies are crucial in the optimization of a lead compound into a viable drug candidate.

The table below summarizes the key structural features of this compound and the potential contributions of each component to its chemical and biological profile.

| Structural Feature | Description | Potential Significance in Medicinal Chemistry |

| Isothiochroman Core | A bicyclic system with a fused benzene (B151609) and a sulfur-containing ring. | Provides a rigid scaffold for the precise orientation of functional groups, potentially leading to high-affinity target binding. |

| 2,2-Dioxide (Sulfone) | The sulfur atom is oxidized to its highest oxidation state. | Acts as a strong hydrogen bond acceptor, influencing solubility, metabolic stability, and target interactions. |

| 4-Amino Group | An amine functional group attached to the 4-position of the isothiochroman ring. | Provides a point for further chemical modification and can participate in key interactions with biological targets. |

While direct and extensive research on the biological activities of this compound is not yet widely published, its structural similarity to other biologically active thiochromane derivatives suggests that it is a promising scaffold for the discovery of new therapeutic agents. Its availability as a research chemical facilitates its exploration in various screening programs and synthetic chemistry efforts aimed at developing novel drugs.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-9-6-13(11,12)5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQQZIIUCBAOSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CS1(=O)=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656811 | |

| Record name | 4-Amino-3,4-dihydro-2-benzothiopyran-2,2(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-33-2 | |

| Record name | 4-Amino-3,4-dihydro-2-benzothiopyran-2,2(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminoisothiochroman 2,2 Dioxide and Its Precursors

Established Synthetic Pathways to the 4-Aminoisothiochroman 2,2-dioxide Scaffold

The most direct established pathway to the this compound scaffold hinges on the synthesis of a key precursor, isothiochromen-4-one 2,2-dioxide, followed by reductive amination.

A novel and high-yield synthesis of isothiochromen-4-one 2,2-dioxide has been reported, starting from 2-(chloromethyl)benzonitrile (B189560). The reaction sequence is initiated by the substitution of the chlorine atom with an alkyl mercaptoacetate (B1236969) in the presence of a base like potassium carbonate. The subsequent oxidation of the sulfide (B99878) to the corresponding sulfone is achieved under standard conditions using hydrogen peroxide in acetic acid. The final step in the formation of the isothiochromen-4-one 2,2-dioxide ring system is a Thorpe-Ziegler cyclization of the resulting sulfone, which proceeds in high yield when treated with a sodium alkoxide in a polar solvent.

With the isothiochromen-4-one 2,2-dioxide precursor in hand, the introduction of the amino group at the 4-position can be accomplished via reductive amination. This widely used transformation involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. A common and effective reducing agent for this one-pot procedure is sodium cyanoborohydride (NaBH3CN), which is selective for the reduction of the iminium ion over the ketone starting material. This selectivity prevents the competing reduction of the carbonyl group.

Scheme 1: Established Synthesis of this compound

Step 1: Synthesis of Isothiochromen-4-one 2,2-dioxide

Step 2: Reductive Amination

Imine Formation: Isothiochromen-4-one 2,2-dioxide is treated with an ammonia source to form an imine intermediate.

Reduction: The imine is reduced in situ with a selective reducing agent to afford this compound.

Exploration of Novel Synthetic Routes and Strategies

While the established pathway provides a reliable route, the exploration of novel synthetic strategies could offer advantages in terms of efficiency, atom economy, or access to diverse analogs.

One potential alternative approach involves the direct C-H amination of a pre-formed isothiochroman (B1214466) 2,2-dioxide scaffold. Recent advances in transition-metal-catalyzed C-H activation and amination could theoretically be applied. For instance, a directed C-H amination at the C-4 position, potentially guided by a directing group transiently installed on the molecule, could circumvent the need for the ketone precursor.

Another conceptual strategy could be a [4+2] cycloaddition reaction to construct the heterocyclic ring system with the nitrogen functionality already incorporated. For example, a reaction between a suitable diene and a dienophile containing the S-N-C framework could potentially assemble the core structure in a convergent manner.

Furthermore, the synthesis of isothiochroman-3-ones has been reported via a metal-free oxidative cyclization of alkynyl thioethers. google.comwikipedia.orgyoutube.com While this provides a different regioisomer, the underlying principles of intramolecular cyclization onto an activated aromatic system could inspire new routes to the 4-substituted analog.

Stereoselective Synthesis of this compound Enantiomers

The development of stereoselective methods to access the individual enantiomers of this compound is crucial for the evaluation of their biological activity. As the key stereocenter is created during the reduction of the imine intermediate, asymmetric synthesis strategies can be focused on this step.

Asymmetric Reductive Amination:

One of the most direct approaches is the use of a chiral catalyst in the reductive amination of isothiochromen-4-one 2,2-dioxide. Transition metal catalysts, particularly those based on iridium or rhodium, complexed with chiral phosphine (B1218219) ligands, have proven highly effective in the asymmetric hydrogenation of imines. google.com In a direct (one-pot) asymmetric reductive amination, the ketone, an amine source, and a chiral catalyst are combined under a hydrogen atmosphere. The choice of the chiral ligand is critical for achieving high enantioselectivity.

Chiral Auxiliary-Mediated Synthesis:

An alternative strategy involves the use of a chiral auxiliary. The ketone precursor, isothiochromen-4-one 2,2-dioxide, can be reacted with a chiral amine to form a chiral imine or enamine. Subsequent diastereoselective reduction of this intermediate, where the stereochemical outcome is directed by the chiral auxiliary, would yield a diastereomerically enriched product. The final step would involve the cleavage of the chiral auxiliary to release the desired enantiomerically enriched this compound. Evans auxiliaries, for example, are well-established for directing stereoselective reactions. organic-chemistry.org

Stereoselective Ketone Reduction followed by Amination:

A third approach involves the initial asymmetric reduction of the ketone precursor to a chiral alcohol. Numerous methods exist for the enantioselective reduction of ketones, including the use of chiral borane (B79455) reagents (e.g., Corey-Bakshi-Shibata reduction) or transition metal-catalyzed asymmetric transfer hydrogenation. wikipedia.orgorganic-chemistry.orgnih.govrsc.orggoogle.com The resulting chiral alcohol can then be converted to the corresponding amine with inversion of stereochemistry via a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide (B116566) or an azide (B81097) followed by reduction) or by conversion to a leaving group and subsequent displacement with ammonia.

The feasibility and efficiency of each of these stereoselective strategies would require experimental validation to determine the optimal conditions for producing the desired enantiomers of this compound with high optical purity.

Chemical Reactivity and Transformation Mechanisms of 4 Aminoisothiochroman 2,2 Dioxide

Electrophilic Reaction Pathways of the 4-Amino-Sultone System

The 4-amino-sultone system possesses two primary sites susceptible to electrophilic attack: the C-3 position of the sultone ring and the 4-amino nitrogen. The course of the reaction is highly dependent on the nature of the electrophile and the specific reaction conditions employed. nih.gov

Reactivity at the C-3 Position of the Sultone Ring

The C-3 position of the β-amino-γ-sultone system can undergo electrophilic reactions. nih.gov This reactivity is attributed to the enamine-like character of this part of the molecule. A variety of carbon-based electrophiles can react at this site. The specific products formed are contingent upon the electrophile used and the reaction conditions. nih.gov

Reactivity at the 4-Amino Nitrogen

The nitrogen atom of the 4-amino group is also a reactive center for electrophiles. It can react with a range of electrophiles, including carbonyl compounds like acyl chlorides and isocyanates, as well as halogen and nitrogen electrophiles. nih.gov The outcome of these reactions is dictated by the specific electrophile and the conditions under which the reaction is carried out. nih.gov

Influence of Substituent Effects on Electrophilic Reactions

Substituents on the aromatic ring can significantly influence the reactivity of the entire molecule in electrophilic aromatic substitution reactions. libretexts.orgyoutube.com Electron-donating groups increase the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles, while electron-withdrawing groups have the opposite effect. libretexts.orgyoutube.com For instance, a hydroxyl (-OH) group can make a benzene (B151609) ring thousands of times more reactive than benzene itself, whereas a nitro (-NO2) group can decrease its reactivity by a factor of over ten million. libretexts.org

These substituents also direct the position of electrophilic attack (ortho, meta, or para). libretexts.org Activating groups and weakly deactivating halogens are typically ortho-para directors, while more strongly deactivating groups are meta directors. youtube.com This directional influence is a result of the stability of the carbocation intermediate formed during the reaction. libretexts.orgyoutube.com

Table 1: Effect of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect |

| -OH | Activating | Ortho, Para |

| -CH3 | Activating | Ortho, Para |

| -H | (Reference) | - |

| -Cl | Deactivating (weak) | Ortho, Para |

| -CHO | Deactivating | Meta |

| -NO2 | Deactivating (strong) | Meta |

This table is generated based on established principles of organic chemistry. libretexts.orgyoutube.com

Nucleophilic Reaction Pathways of the 4-Amino-Sultone System

Nucleophilic reactions involving the 4-amino-sultone system primarily occur at the C-4 position of the sultone ring. These reactions are a common class of reactions in organic chemistry where an electron-rich nucleophile attacks an electron-deficient center. wikipedia.org

Nucleophilic Attack at the C-4 Position of the Sultone Ring

Nucleophilic attack by amines has been observed to occur at the C-4 position of the β-amino-γ-sultone system. nih.gov However, this reactivity is notably dependent on the substitution pattern at the C-5 position. Specifically, this reaction pathway is favored in spiranic substrates that have alicyclic substituents at C-5. nih.gov Computational studies suggest that conformational changes in the intermediate compounds of these spiranic substrates are responsible for this observed difference in reactivity compared to non-spiranic counterparts. nih.gov These conformational shifts appear to increase the electron density at the N-4 and C-3 positions, potentially enhancing the reactivity of spiranic substrates towards electrophiles in the presence of amines. nih.gov

Stereochemical Considerations in Nucleophilic Reactions

Nucleophilic substitution reactions, particularly S_N2 reactions, are stereospecific, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product. libretexts.orgmasterorganicchemistry.com These reactions proceed via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.com This mechanism results in an inversion of configuration at the chiral center. libretexts.orgmasterorganicchemistry.com

For example, if the substrate is an R enantiomer, a backside nucleophilic attack will lead to the formation of the S enantiomer. libretexts.org This inversion of stereochemistry is a hallmark of the S_N2 mechanism. masterorganicchemistry.com

Derivatization Strategies and Analog Design Based on the 4 Aminoisothiochroman 2,2 Dioxide Scaffold

Functionalization of the Amino Group

The primary amino group at the 4-position is a key handle for derivatization, allowing for the introduction of a wide array of functionalities through well-established chemical transformations.

Alkylation and Arylation: N-alkylation and N-arylation reactions introduce substituents directly onto the nitrogen atom. Reductive amination with aldehydes or ketones is a common method for introducing alkyl groups. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl or N-heteroaryl bonds. These modifications can significantly impact the steric bulk and basicity of the amino group, influencing receptor binding and selectivity.

Sulfonylation: Reaction of the amino group with sulfonyl chlorides yields sulfonamides. This transformation replaces the basic amine with a more acidic sulfonamide functionality, which can act as a hydrogen bond donor and mimic the phosphate (B84403) group in certain biological interactions. The R-group on the sulfonyl chloride can be varied to introduce different steric and electronic features.

Urea and Thiourea Formation: The amino group can react with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These functional groups are known to participate in extensive hydrogen bonding networks and are common motifs in pharmacologically active compounds.

| Functionalization Reaction | Reagents and Conditions | Resulting Functional Group | Potential Impact on Properties |

| Acylation | Acid chloride/anhydride, base | Amide | Neutralization of basicity, altered H-bonding |

| Alkylation (Reductive Amination) | Aldehyde/ketone, reducing agent | Secondary/Tertiary Amine | Increased steric bulk, modulated basicity |

| Arylation (Buchwald-Hartwig) | Aryl halide, palladium catalyst, base | Arylamine | Introduction of aromatic system, altered electronics |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide | Increased acidity, H-bond donor |

| Urea Formation | Isocyanate | Urea | Enhanced H-bonding capability |

| Thiourea Formation | Isothiocyanate | Thiourea | Enhanced H-bonding and potential for metal chelation |

Modifications to the Aromatic and Sulfur-Containing Rings

Beyond the amino group, the bicyclic core of 4-aminoisothiochroman 2,2-dioxide offers further opportunities for structural diversification.

Aromatic Ring Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the combined electronic effects of the amino group (or its derivatized form) and the sultone moiety. Common substitutions include halogenation, nitration (followed by reduction to an amino group), Friedel-Crafts acylation, and alkylation. These modifications can influence the molecule's lipophilicity, metabolic stability, and potential for specific aromatic interactions (e.g., pi-stacking) with biological targets.

Sulfur-Containing Ring Modifications: The sultone ring is generally stable; however, under certain conditions, it could potentially undergo ring-opening reactions. For instance, nucleophilic attack at the sulfur atom could lead to the formation of linear sulfonates. While challenging, modifications to the methylene (B1212753) groups of the thiopyran ring could also be envisioned, for example, through radical halogenation followed by nucleophilic substitution, to introduce further diversity.

Design of Hybrid Molecules Incorporating the Sultone Moiety

The concept of hybrid molecules involves combining two or more pharmacophoric units to create a single molecule with a potentially synergistic or multi-target profile. The this compound scaffold can serve as a core for the design of such hybrids.

The amino group is the most convenient point for linking to other pharmacophores. For example, it can be acylated with a known bioactive carboxylic acid, or used in a linker to attach to another cyclic system. The resulting hybrid molecules could potentially exhibit dual activity or improved properties compared to the individual components. The rigid nature of the isothiochroman (B1214466) backbone can serve to hold the appended pharmacophore in a specific orientation for optimal target engagement.

Targeted Analog Design for Specific Pharmacological Interactions

The rational design of analogs targeting specific enzymes or receptors relies on understanding the structure-activity relationships (SAR) of the scaffold. While specific pharmacological targets for this compound are not yet established in the public domain, general principles of medicinal chemistry can guide analog design.

For instance, if a hypothetical target has a hydrophobic pocket, analogs with lipophilic substituents on the aromatic ring could be synthesized. If a hydrogen bond acceptor is present in the target's active site, the amino group could be derivatized to a sulfonamide to provide a strong hydrogen bond donor. The stereochemistry at the 4-position is also a critical consideration, as biological systems are chiral, and different enantiomers may exhibit distinct pharmacological activities. The synthesis of enantiomerically pure analogs would be crucial for developing selective ligands.

Computational modeling and docking studies could be employed to predict the binding modes of designed analogs within a target's active site, helping to prioritize synthetic efforts. By systematically exploring the chemical space around the this compound scaffold, it may be possible to develop novel and potent modulators of various biological processes.

Structure Activity Relationship Sar Studies of 4 Aminoisothiochroman 2,2 Dioxide Derivatives

Methodological Approaches for SAR Elucidation

The elucidation of SAR for 4-Aminoisothiochroman 2,2-dioxide derivatives involves a combination of computational and experimental techniques.

Computational Methods:

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (pharmacophore) required for biological activity. For PARP inhibitors, a common pharmacophore includes a hydrogen bond donor-acceptor system that mimics the nicotinamide (B372718) moiety of the NAD+ substrate, an aromatic ring for π-π stacking interactions, and additional features that can enhance selectivity and potency. nih.govmdpi.com Pharmacophore models can be generated from known active ligands or from the crystal structure of the target protein, a method known as structure-based pharmacophore modeling. scilit.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models provide a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. mdpi.com These models help in predicting the activity of newly designed analogs and in understanding the key structural determinants for potency.

Molecular Docking and Dynamics Simulations: These computational tools are used to predict the binding mode and affinity of the this compound derivatives within the active site of the target protein, such as PARP-1. mdpi.com Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time. mdpi.com

Experimental Methods:

Synthesis of Analog Libraries: A systematic library of derivatives is synthesized by modifying specific positions on the this compound scaffold. Common modifications include substitutions on the amino group, the aromatic ring, and the isothiochroman (B1214466) ring system. nih.govnih.gov

In Vitro Biological Assays: The synthesized compounds are then tested in a variety of in vitro assays to determine their biological activity. For PARP inhibitors, this includes enzyme inhibition assays to measure the IC50 values against different PARP isoforms (e.g., PARP-1 and PARP-2) and cellular assays to assess their effects on cancer cell lines, particularly those with BRCA mutations. nih.govnih.govresearchtopractice.com

Correlation of Structural Modifications with Biological Activity Profiles

SAR studies on related heterocyclic PARP inhibitors have revealed several key trends that are likely to apply to the this compound series.

Substitutions on the Aromatic Ring: Substitutions on the phenyl ring of the isothiochroman scaffold can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the aromatic system, which is involved in π-π stacking interactions with amino acid residues in the PARP active site.

Modifications at the 4-Amino Position: The amino group at the 4-position is a crucial site for modification. Acylation or alkylation of this amino group with various substituents can lead to derivatives with a wide range of biological activities. These substituents can extend into different pockets of the enzyme's active site, leading to enhanced binding affinity and selectivity. For instance, in related PARP inhibitors, the introduction of a piperazine (B1678402) ring at a similar position has been shown to improve pharmacokinetic properties. nih.gov

The following table illustrates hypothetical SAR data for this compound derivatives, based on established principles for PARP inhibitors.

| Compound | R1 (at 4-Amino) | R2 (on Aromatic Ring) | PARP-1 IC50 (nM) | Cellular Activity (EC50 in BRCA-mutant cells, nM) |

| 1 | H | H | >1000 | >1000 |

| 2 | Acetyl | H | 500 | 600 |

| 3 | Benzoyl | H | 150 | 200 |

| 4 | Benzoyl | 4-Fluoro | 50 | 75 |

| 5 | (Piperazin-1-yl)carbonyl | H | 25 | 40 |

| 6 | (4-Methylpiperazin-1-yl)carbonyl | H | 10 | 15 |

This table is a hypothetical representation to illustrate SAR principles.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

Based on the structure of known PARP inhibitors and the likely binding mode of the this compound scaffold, several key pharmacophoric elements can be identified:

Hydrogen Bond Acceptor/Donor System: The amide or a similar functional group introduced at the 4-amino position can mimic the nicotinamide carboxamide of NAD+, forming crucial hydrogen bonds with residues in the PARP active site. nih.gov

Aromatic System: The phenyl ring of the isothiochroman core provides a scaffold for π-π stacking interactions with tyrosine or phenylalanine residues in the nicotinamide-binding pocket of PARP. nih.gov

Hydrophobic/Hydrophilic Moieties: Substituents at the 4-amino position and on the aromatic ring can be tailored to occupy specific hydrophobic or hydrophilic pockets within the enzyme's active site, thereby increasing potency and selectivity.

The following table summarizes these key pharmacophoric features.

| Pharmacophoric Feature | Structural Element | Interaction with Target (PARP) |

| Hydrogen Bond Donor/Acceptor | Amide/Urea at 4-position | Mimics NAD+, forms H-bonds |

| Aromatic Ring | Phenyl ring of isothiochroman | π-π stacking with active site residues |

| Variable Substituent | Groups attached to the 4-amino moiety | Probes different sub-pockets for enhanced affinity and selectivity |

| Rigid Core | Isothiochroman 2,2-dioxide | Orients the molecule for optimal binding |

Rational Design Principles for Optimized Derivatives

The insights gained from SAR studies provide a foundation for the rational design of optimized this compound derivatives with improved therapeutic potential.

Structure-Based Design: Utilizing the crystal structure of PARP, derivatives can be designed to maximize interactions with key amino acid residues in the active site. For example, substituents can be designed to form additional hydrogen bonds or to displace water molecules from the active site, which can be entropically favorable. umanitoba.ca

Selectivity Enhancement: To minimize off-target effects, derivatives can be designed to exploit subtle differences in the active sites of different PARP isoforms. For example, introducing bulky substituents that are accommodated by the active site of PARP-1 but clash with the active site of PARP-2 can lead to selective PARP-1 inhibitors. scilit.com

Optimization of Physicochemical Properties: Rational design also involves fine-tuning the physicochemical properties of the derivatives to improve their drug-like characteristics, such as solubility, membrane permeability, and metabolic stability. For example, the introduction of polar groups or the modification of lipophilicity can enhance oral bioavailability. nih.gov

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to specific sub-pockets of the target protein. These fragments can then be linked together or grown to create more potent and selective inhibitors.

By applying these rational design principles, it is possible to systematically evolve the this compound scaffold into a series of highly potent and selective PARP inhibitors with the potential for clinical development.

Computational and Theoretical Investigations of 4 Aminoisothiochroman 2,2 Dioxide and Its Derivatives

Quantum Chemical Characterization of Electronic Structure

Quantum chemistry offers a powerful lens through which the electronic landscape of a molecule can be meticulously mapped. wikipedia.org Methods such as Density Functional Theory (DFT) and other ab initio approaches are instrumental in elucidating the fundamental electronic properties of a molecule like 4-Aminoisothiochroman 2,2-dioxide. libretexts.orgtaylor.edu These calculations can provide a detailed understanding of its chemical nature. nih.gov

A primary focus of such an investigation would be the determination of the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites for nucleophilic attack. nih.gov

Furthermore, quantum chemical calculations can generate a molecular electrostatic potential (MEP) map. nih.gov This map provides a visual representation of the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov Such a map for this compound would be crucial in understanding its intermolecular interactions and potential binding modes with biological targets. The application of DFT with a suitable basis set, for instance, B3LYP/6-311G+(d,p), could be employed to obtain these properties. nih.gov

Hypothetical Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.8 D | Influences solubility and intermolecular forces |

This table presents hypothetical data to illustrate the type of information that would be generated from quantum chemical calculations.

Conformational Analysis and Dynamics of the Isothiochroman (B1214466) 2,2-dioxide Ring System

The three-dimensional structure and flexibility of the isothiochroman 2,2-dioxide ring system are key determinants of its biological activity and physical properties. Computational methods, particularly molecular mechanics and molecular dynamics (MD) simulations, are essential tools for exploring the conformational landscape of this heterocyclic system. rsc.orgacs.orgcwu.educwu.edu

Conformational analysis would involve identifying the most stable low-energy conformations of the isothiochroman 2,2-dioxide ring. acs.org This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. For a flexible ring system, several conformers, such as chair, boat, and twist-boat, could exist. rsc.org The relative energies of these conformers would determine their population at a given temperature.

Molecular dynamics simulations can provide a more dynamic picture of the ring system's behavior over time. aip.orgresearchgate.netarxiv.org By simulating the atomic motions, MD can reveal the transitions between different conformations and the time scales on which these transitions occur. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein or other biological macromolecule.

Hypothetical Conformational Energy Profile of the Isothiochroman 2,2-dioxide Ring

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

| Chair | 0.0 | C1-S-C3-C4: -60, S-C3-C4-N: 175 |

| Twist-Boat | 5.2 | C1-S-C3-C4: 30, S-C3-C4-N: 150 |

| Boat | 7.8 | C1-S-C3-C4: 0, S-C3-C4-N: 180 |

This table presents hypothetical data to illustrate the type of information that would be generated from conformational analysis.

Reaction Mechanism Simulations and Transition State Analysis

Understanding the potential chemical transformations of this compound requires a detailed investigation of its reaction mechanisms. Computational chemistry provides powerful tools to simulate these reactions and to identify and characterize the high-energy transition states that govern the reaction rates. fraunhofer.denumberanalytics.comnumberanalytics.com

Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to map the potential energy surface of a reaction. nih.govfraunhofer.de This allows for the identification of the minimum energy path from reactants to products, which proceeds through one or more transition states. The geometry and energy of these transition states are critical for understanding the reaction's feasibility and kinetics. fraunhofer.deacs.org

For instance, the reactivity of the amino group or the aromatic ring in this compound could be explored through simulated reactions such as acylation or electrophilic aromatic substitution. By calculating the activation energies for different potential reaction pathways, it would be possible to predict the most likely products under various conditions. acs.org

Hypothetical Activation Energies for a Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic attack | TS1 | 18.5 |

| Proton transfer | TS2 | 12.1 |

| Product formation | - | - |

This table presents hypothetical data to illustrate the type of information that would be generated from reaction mechanism simulations.

Prediction of Reactivity and Selectivity via Computational Chemistry

A key application of computational chemistry in drug discovery and materials science is the prediction of a molecule's reactivity and selectivity. rsc.orgnd.edunih.govrsc.org For this compound, computational models could be employed to predict how it will react and where on the molecule reactions are most likely to occur. researchgate.netacs.orgarxiv.org

Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can be calculated to pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net These indices provide a quantitative measure of the change in electron density at a particular atomic site upon the addition or removal of an electron.

Furthermore, computational methods can be used to predict the regioselectivity and stereoselectivity of reactions. rsc.orgnd.edu For example, in reactions involving the aromatic ring, calculations could predict which position (ortho, meta, or para to the existing substituents) is most susceptible to substitution. Similarly, for reactions at the chiral center (if present), the preferred stereochemical outcome could be predicted by calculating the energies of the different diastereomeric transition states. nd.edu

Hypothetical Fukui Function Indices for this compound

| Atom/Region | f+ (for nucleophilic attack) | f- (for electrophilic attack) |

| Amino Nitrogen | 0.08 | 0.25 |

| Aromatic Carbon (ortho) | 0.15 | 0.05 |

| Aromatic Carbon (para) | 0.22 | 0.03 |

This table presents hypothetical data to illustrate the type of information that would be generated from reactivity prediction calculations.

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are powerful computational techniques used to identify and optimize potential drug candidates. nih.govnumberanalytics.comslideshare.netnih.govazolifesciences.com These methods could be applied to derivatives of this compound to explore their potential as therapeutic agents.

Virtual screening involves the computational docking of a large library of small molecules into the binding site of a biological target, such as an enzyme or a receptor. numberanalytics.comfrontiersin.orgslideshare.netnih.govyoutube.com If a target for which this compound derivatives might have an affinity is identified, this technique could be used to screen for compounds with the best predicted binding affinity and mode. The scoring functions used in docking programs estimate the free energy of binding for each compound, allowing for the ranking of potential hits. nih.gov

Following virtual screening, promising hits can be further optimized through virtual ligand design. This involves making targeted chemical modifications to the lead compound in silico to improve its potency, selectivity, and pharmacokinetic properties. azolifesciences.com For example, different substituents could be added to the aromatic ring or the amino group of this compound, and the effect of these modifications on binding affinity could be evaluated computationally before any synthetic chemistry is undertaken.

Hypothetical Docking Results for a this compound Derivative

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Parent Compound | Kinase X | -7.2 | Lys76, Asp184 |

| 4-fluoro derivative | Kinase X | -7.8 | Lys76, Asp184, Phe80 |

| 4-methoxy derivative | Kinase X | -6.9 | Lys76, Asp184 |

This table presents hypothetical data to illustrate the type of information that would be generated from in silico screening and virtual ligand design.

Pharmacological Target Identification and Mechanistic Insights for 4 Aminoisothiochroman 2,2 Dioxide Derivatives in Vitro Focus

Modulation of Enzyme Activities by Sultone-Based Derivatives

The presence of a sultone, a cyclic ester of a hydroxysulfonic acid, which is structurally analogous to the cyclic sulfonamide (sultam) in 4-Aminoisothiochroman 2,2-dioxide, suggests a potential for interaction with various enzymes. The sulfonamide group is a well-established pharmacophore known to target specific enzymes.

The sulfonamide moiety is a classic inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. Given that the sultone in this compound is a cyclic sulfonamide analog, it is plausible that it could exhibit inhibitory activity against various CA isoforms.

Research on a range of sulfonamide derivatives has demonstrated potent inhibition of several human (h) CA isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX. The inhibitory activities are typically in the nanomolar range, indicating high affinity for the enzyme's active site. The following table summarizes the inhibition constants (Ki) of some representative sulfonamide compounds against different hCA isoforms, illustrating the potential inhibitory profile of compounds containing this functional group.

| Compound Class | Target Isoform | Inhibition Constant (Ki) |

| Sulfonamides incorporating 4-thioureido-benzolamide moieties | hCA I | 0.6-62 nM |

| hCA II | 0.5-1.7 nM | |

| hCA IX | 3.2-23 nM |

This data is based on studies of related sulfonamide compounds and is intended to be illustrative of the potential activity of a sultone-containing compound like this compound.

The thiochroman (B1618051) scaffold, which forms the core of this compound, has been identified as a "privileged" structure in drug discovery, with derivatives showing a wide range of biological activities. mdpi.com Recent studies have highlighted the potential of thiochroman derivatives to inhibit several key enzymes implicated in various diseases. nih.gov

Notably, thiochroman derivatives have been investigated as inhibitors of:

Tyrosine kinases: These enzymes are crucial in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. nih.gov

HIV-1 Protease: Structure-activity relationship (SAR) studies have shown that thiochroman derivatives can be potent inhibitors of this viral enzyme. It has been observed that the corresponding sulfone derivatives (analogous to the 2,2-dioxide) exhibit enhanced inhibitory activity due to improved hydrogen bonding interactions with the active site of the protease. nih.gov

N-myristoyltransferase (NMT): This enzyme is a validated target for the development of antifungal agents. Thiochroman-4-one (B147511) derivatives have shown significant in vitro activity against fungal pathogens like Candida albicans and Cryptococcus neoformans by inhibiting NMT. nih.gov

Dihydropteroate synthase: In silico docking studies have suggested that pyrazolothiochromene derivatives have a favorable binding affinity to this bacterial enzyme, indicating a potential antibacterial mechanism of action. nih.gov

These findings suggest that the thiochroman framework of this compound could serve as a scaffold for designing inhibitors of a diverse range of enzymes beyond carbonic anhydrases.

In Vitro Assay Methodologies for Biological Activity Assessment

The evaluation of the biological activity of potential enzyme inhibitors like this compound derivatives relies on a variety of well-established in vitro assay methodologies.

For assessing the inhibition of carbonic anhydrase, a common method is the stopped-flow technique . This assay measures the enzyme's catalytic activity for the physiological reaction of CO2 hydration. The inhibition constants (Ki) are then determined by measuring the decrease in enzyme activity in the presence of varying concentrations of the inhibitor.

For other potential enzyme targets, a range of assays would be employed:

Kinase activity assays: These typically involve incubating the enzyme with its substrate (often a peptide) and ATP, and then quantifying the amount of phosphorylated product.

Protease activity assays: These often use a fluorogenic or chromogenic substrate that releases a detectable signal upon cleavage by the protease.

Antifungal and antibacterial assays: The minimal inhibitory concentration (MIC) is a standard measure of in vitro antimicrobial activity. This is determined by exposing the microorganisms to serial dilutions of the test compound and identifying the lowest concentration that inhibits visible growth.

In many in vitro studies, particularly with compounds that have low aqueous solubility, a solvent like dimethyl sulfoxide (B87167) (DMSO) is used to dissolve the test article before it is introduced into the cell culture media. mdpi.com

Investigation of Molecular Mechanisms of Action

The investigation of the molecular mechanism of action for a potential enzyme inhibitor often involves a combination of experimental and computational techniques. For sulfonamide-based inhibitors of carbonic anhydrase, the mechanism is well-understood. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, mimicking the binding of the natural substrate.

For other enzyme targets, molecular docking studies are a powerful computational tool used to predict the binding mode of a ligand within the active site of a protein. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and inhibitory activity. For instance, molecular docking has been used to understand the binding of thiochroman-4-one derivatives to the active site of N-myristoyltransferase from Candida albicans. nih.gov

Furthermore, X-ray crystallography can provide definitive evidence of the binding mode of an inhibitor. By co-crystallizing the inhibitor with the target enzyme, the precise three-dimensional structure of the complex can be determined, revealing the atomic-level interactions that govern inhibition. nih.gov Structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is compared, also provide valuable insights into the molecular features required for potent inhibition. nih.gov

Future Research Directions and Translational Perspectives for 4 Aminoisothiochroman 2,2 Dioxide

Development of Advanced Synthetic Methodologies

The advancement of synthetic routes to 4-Aminoisothiochroman 2,2-dioxide and its analogs is fundamental to facilitating comprehensive biological evaluation. Current synthetic strategies, while effective, may benefit from the development of more efficient, scalable, and stereoselective methodologies. Future research in this area should focus on several key aspects:

Asymmetric Synthesis: The chiral nature of this compound necessitates the development of robust asymmetric syntheses to access enantiomerically pure forms of the compound. This will be crucial for elucidating the stereochemical requirements for biological activity and for the development of stereochemically pure drug candidates.

Catalytic Approaches: The exploration of novel catalytic systems, such as those employing earth-abundant metals, could lead to more sustainable and cost-effective synthetic processes. rsc.org For instance, nickel-catalyzed annulative processes have shown promise in the synthesis of related sultone-functionalized heterocycles. rsc.org

Flow Chemistry: The implementation of continuous flow technologies could offer significant advantages in terms of scalability, safety, and reproducibility for the synthesis of this compound and its derivatives.

| Synthetic Goal | Potential Approach | Key Benefits |

| Enantiomeric Purity | Asymmetric catalysis, Chiral resolution | Elucidation of stereospecific bioactivity |

| Increased Efficiency | Novel catalytic systems (e.g., Nickel) rsc.org | Cost-effectiveness, Sustainability rsc.org |

| Scalability & Safety | Continuous flow chemistry | Improved yield, Reproducibility |

Expansion of Derivatization Libraries for Biological Screening

The primary amino group of this compound serves as a key handle for derivatization, enabling the creation of extensive libraries for biological screening. A systematic expansion of these libraries will be instrumental in mapping the structure-activity relationships (SAR) of this scaffold. Future efforts should be directed towards:

Amide and Sulfonamide Coupling: The synthesis of a diverse range of N-acylated and N-sulfonylated derivatives will allow for the systematic probing of the steric and electronic requirements of potential binding pockets.

Reductive Amination: The introduction of various substituents on the nitrogen atom via reductive amination with a wide array of aldehydes and ketones can lead to the discovery of novel analogs with modulated physicochemical properties.

Parallel Synthesis: The use of parallel synthesis techniques will facilitate the rapid generation of large, focused libraries of derivatives for high-throughput screening against a variety of biological targets. The development of methods for the simultaneous analysis of aminothiols using techniques like double derivatization combined with liquid chromatography-mass spectrometry can aid in the characterization of these libraries. nih.gov

| Derivatization Strategy | Functional Group Introduced | Purpose |

| N-Acylation | Amide | Explore H-bonding and steric interactions |

| N-Sulfonylation | Sulfonamide | Modulate electronic and solubility properties |

| Reductive Amination | Substituted Amine | Introduce diverse substituents for SAR studies |

Synergistic Application of Experimental and Computational Approaches

The integration of computational modeling with experimental studies can significantly accelerate the drug discovery process for derivatives of this compound. This synergistic approach can provide valuable insights into the molecular basis of their biological activity and guide the design of more potent and selective compounds. Key areas for this integrated approach include:

Molecular Docking: In silico docking studies can be employed to predict the binding modes of this compound derivatives within the active sites of various target proteins.

Pharmacophore Modeling: The development of pharmacophore models based on known active compounds can aid in the virtual screening of large compound databases to identify novel hits with the isothiochroman (B1214466) dioxide scaffold.

Quantum Mechanical Calculations: High-level quantum mechanical calculations can be used to understand the electronic properties of the sultone ring and its influence on the reactivity and biological activity of the molecule.

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Prediction of binding modes | Identification of key interactions with target |

| Pharmacophore Modeling | Virtual screening | Discovery of novel hit compounds |

| Quantum Mechanics | Analysis of electronic properties | Understanding of structure-activity relationships |

Exploration of Novel Pharmacological Applications of the Sultone Scaffold

The sultone scaffold is a key feature of many biologically active compounds, and its presence in this compound suggests a broad range of potential pharmacological applications. doaj.org While the initial focus may be on established targets for sulfonamides, future research should explore novel therapeutic areas. The impact of sulfur-containing scaffolds in the pharmaceutical industry is significant, with many approved drugs incorporating these moieties. nih.gov

Potential therapeutic areas for investigation include:

Enzyme Inhibition: The sultone and sulfonamide groups are known to interact with various enzymes. Screening of this compound derivatives against panels of enzymes, such as proteases, kinases, and carbonic anhydrases, could reveal novel inhibitory activities.

Antiviral and Antifungal Agents: The development of novel antifungal and antiviral agents is a pressing need. nih.gov The isothiochroman dioxide scaffold could serve as a basis for the design of new agents in this therapeutic area.

Neurological Disorders: The constrained conformation of the molecule may be suitable for targeting receptors and enzymes in the central nervous system.

| Potential Therapeutic Area | Rationale | Example Targets |

| Enzyme Inhibition | Presence of sulfonamide and sultone moieties doaj.org | Proteases, Kinases, Carbonic Anhydrases |

| Antiviral/Antifungal | Need for novel antimicrobial agents nih.gov | Viral proteases, Fungal cell wall enzymes |

| Neurological Disorders | Conformationally restricted scaffold | GPCRs, Ion channels |

Q & A

Q. What are the optimal synthetic routes for 4-Aminoisothiochroman 2,2-dioxide, and how can purity be ensured post-synthesis?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via cyclization reactions involving sulfonic acid derivatives and amine precursors. Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) suggests feasible one-step pathways leveraging sulfur-containing heterocycle formation .

- Purification : Recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) are effective. Purity should be confirmed via HPLC (>98% purity threshold) and melting point consistency with literature values .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : and NMR identify amine protons (~δ 5-6 ppm) and sulfone groups (C-SO resonance ~δ 45-55 ppm). - HSQC confirms connectivity .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., CHNOS) with <2 ppm error.

- IR : Peaks at ~1150 cm (S=O stretching) and ~3350 cm (N-H stretching) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Focus on sulfone and amine groups as key pharmacophores. Validate docking scores (ΔG < -7 kcal/mol) against experimental IC values .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond persistence (>50% simulation time) .

Q. How can contradictory reports on the compound’s enzyme inhibition efficacy be resolved?

Methodological Answer:

- Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8), enzyme concentration (10–100 nM), and pre-incubation time (5–30 min). Use recombinant enzymes to eliminate isoform variability .

- Data Normalization : Express inhibition as % activity relative to positive controls (e.g., celecoxib for COX-2). Replicate assays in triplicate with blinded analysis to reduce bias .

Q. What crystallographic strategies are recommended for resolving the compound’s 3D structure?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.5 Å) datasets. SHELXL (via OLEX2 interface) is optimal for refinement, especially for sulfone group disorder modeling .

- Validation : Check R (<0.25) and electron density maps (Fo-Fc < 0.3 eÅ). Compare bond lengths/angles with CSD database entries for similar sulfonamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.